Structural Distinction: C3‑Methyl Substitution vs. C3‑Methoxymethyl in Parent and Other Impurities
Cefpodoxime Proxetil Impurity B is structurally defined as 3‑Methyl 3‑De(methoxymethyl) Cefpodoxime Proxetil, wherein the C3‑methoxymethyl (-CH₂OCH₃) group characteristic of cefpodoxime proxetil and its active metabolite cefpodoxime (Impurity A) is replaced by a methyl (-CH₃) group [1]. In contrast, Impurity A (cefpodoxime acid, CAS 80210-62-4) retains the methoxymethyl group but lacks the proxetil ester moiety, while Impurity D (CAS 947692-13-9) differs in the stereochemistry of the methoxyimino group ((E)‑isomer). This specific C3 modification yields a distinct molecular formula (C20H25N5O8S2 vs. C21H27N5O9S2 for the parent compound) and molecular weight (527.6 g/mol vs. 557.6 g/mol for cefpodoxime proxetil), providing a unique mass spectrometric signature . Such structural divergence ensures that Impurity B cannot be substituted by any other EP impurity for quantitative analysis.
| Evidence Dimension | Molecular formula and C3 substituent |
|---|---|
| Target Compound Data | C20H25N5O8S2; C3 substituent = methyl (-CH₃) |
| Comparator Or Baseline | Cefpodoxime proxetil: C21H27N5O9S2; C3 substituent = methoxymethyl (-CH₂OCH₃) |
| Quantified Difference | Δ -CH₂OCH₃ → -CH₃; Δ molecular weight = -30.0 g/mol |
| Conditions | Structure assignment via NMR, HRMS, and EP monograph specification [1] |
Why This Matters
The unique C3‑methyl substitution dictates distinct chromatographic retention and MS fragmentation, necessitating an impurity‑specific reference standard for accurate identification and quantification in pharmaceutical quality control.
- [1] SynZeal Research. Cefpodoxime Proxetil EP Impurity B Product Datasheet. CAT No. SZ-C089003. View Source
